molecular formula C13H22N4O3S B215086 2-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide

2-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide

Cat. No. B215086
M. Wt: 314.41 g/mol
InChI Key: DVMZLDZZCFQMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide (also known as PD 198306) is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of PD 198306 is not fully understood. However, it has been suggested that it may act as a COX-2 inhibitor, which could explain its anti-inflammatory and analgesic effects. It has also been proposed that PD 198306 may modulate the activity of various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
PD 198306 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to inhibit the growth and proliferation of cancer cells and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

PD 198306 has several advantages for use in lab experiments. It is readily available and has been synthesized in large quantities with good purity. Additionally, it has been extensively studied in animal models, providing a solid foundation for further research. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on PD 198306. First, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Additionally, more research is needed to determine its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Finally, studies on the pharmacokinetics and pharmacodynamics of PD 198306 could provide valuable information for its clinical development.

Synthesis Methods

PD 198306 can be synthesized through a multi-step process involving the reaction of 2-chloro-3-pyridinesulfonamide with 2-hydroxyethylpiperazine and N,N-dimethylformamide. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of PD 198306 with good purity.

Scientific Research Applications

PD 198306 has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

Product Name

2-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide

Molecular Formula

C13H22N4O3S

Molecular Weight

314.41 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C13H22N4O3S/c1-15(2)21(19,20)12-4-3-5-14-13(12)17-8-6-16(7-9-17)10-11-18/h3-5,18H,6-11H2,1-2H3

InChI Key

DVMZLDZZCFQMEV-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)CCO

Canonical SMILES

CN(C)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)CCO

Origin of Product

United States

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